Naphthalene, 1-isopropyl-2-amino-

Description

BenchChem offers high-quality Naphthalene, 1-isopropyl-2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 1-isopropyl-2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

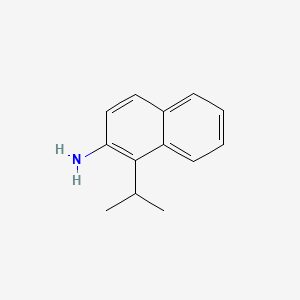

Structure

2D Structure

3D Structure

Properties

CAS No. |

389104-54-5 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-propan-2-ylnaphthalen-2-amine |

InChI |

InChI=1S/C13H15N/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,14H2,1-2H3 |

InChI Key |

UKVVUDXSBIHZFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Isopropyl-2-aminonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic route for Naphthalene, 1-isopropyl-2-amino-, a valuable building block in medicinal chemistry and materials science. This guide details the plausible synthetic pathway, incorporating experimental protocols and quantitative data where available in the existing scientific literature.

Synthetic Strategy Overview

The synthesis of 1-isopropyl-2-aminonaphthalene can be envisioned as a four-step process, commencing with the introduction of an isopropyl group onto the naphthalene core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired amine.

Caption: Proposed synthetic workflow for 1-isopropyl-2-aminonaphthalene.

Step-by-Step Experimental Protocols

Step 1: Friedel-Crafts Isopropylation of Naphthalene

The initial step involves the isopropylation of naphthalene via a Friedel-Crafts alkylation. This reaction typically yields a mixture of 1-isopropylnaphthalene (kinetic product) and 2-isopropylnaphthalene (thermodynamic product)[1]. The formation of the desired 1-isomer is favored at lower reaction temperatures.

Experimental Protocol (Adapted from similar alkylations):

A stirred solution of naphthalene in a suitable solvent (e.g., carbon disulfide or nitrobenzene) is cooled to 0-5 °C. Anhydrous aluminum chloride (AlCl₃) is added portion-wise, followed by the slow addition of an isopropylating agent, such as isopropyl bromide or propylene. The reaction is maintained at a low temperature to maximize the yield of the 1-isomer. Upon completion, the reaction mixture is quenched with ice-water and the organic layer is separated, washed, dried, and concentrated.

Quantitative Data:

The ratio of 1- to 2-isopropylnaphthalene is highly dependent on the reaction conditions. Some studies have reported a higher selectivity for the 2-isomer[2][3]. One patent suggests that using p-cymene as a transalkylating agent can result in a 21% yield of isopropylnaphthalene with a 90:10 ratio of β- (2-) to α- (1-) isomers[1]. Achieving a high yield of 1-isopropylnaphthalene remains a significant challenge.

| Parameter | Condition | Expected Outcome |

| Reactants | Naphthalene, Isopropylating Agent (e.g., Isopropyl Bromide) | Mixture of Isopropylnaphthalene Isomers |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Facilitates Alkylation |

| Temperature | Low (e.g., 0-5 °C) | Favors 1-Isopropylnaphthalene (Kinetic Product) |

| Solvent | CS₂, Nitrobenzene | Reaction Medium |

Step 2: Separation of Isopropylnaphthalene Isomers

The separation of 1- and 2-isopropylnaphthalene is challenging due to their very close boiling points[4]. Fractional distillation can be employed, but may not provide complete separation. Advanced chromatographic techniques are likely necessary for obtaining pure 1-isopropylnaphthalene.

Experimental Protocol (General Approach):

The crude mixture of isopropylnaphthalene isomers is subjected to fractional distillation under reduced pressure. For higher purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase would be required.

Step 3: Regioselective Nitration of 1-Isopropylnaphthalene

This is a critical step to introduce a nitro group at the 2-position of 1-isopropylnaphthalene. The isopropyl group is an ortho-, para-directing group. In the naphthalene ring system, electrophilic substitution is generally favored on the same ring as the existing substituent. Therefore, nitration is expected to occur at the 2- or 4-position. Steric hindrance from the isopropyl group and the peri-hydrogen at the 8-position may influence the regioselectivity. A study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene showed high regioselectivity for the 3-position, which is adjacent to the isopropyl group[5][6]. This suggests that nitration of 1-isopropylnaphthalene could potentially yield the desired 2-nitro product.

Experimental Protocol (Adapted from nitration of a substituted naphthalene)[5][6]:

To a solution of 1-isopropylnaphthalene in dichloromethane, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time, then quenched with ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and water, dried, and the solvent is removed under reduced pressure. The product mixture would then be purified by column chromatography to isolate the desired 1-isopropyl-2-nitronaphthalene.

Expected Products and Regioselectivity:

Caption: Potential regiochemical outcomes of the nitration of 1-isopropylnaphthalene.

Step 4: Reduction of 1-Isopropyl-2-nitronaphthalene

The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis with several reliable methods available.

Experimental Protocol (General Methods)[7][8]:

-

Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) or Raney nickel is added. The mixture is then subjected to a hydrogen atmosphere (at atmospheric or elevated pressure) until the reaction is complete. The catalyst is filtered off, and the solvent is removed to yield the product.

-

Metal-Acid Reduction: The nitro compound is treated with a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). The reaction mixture is typically heated. After the reaction, the mixture is basified to precipitate the metal hydroxides, and the product is extracted with an organic solvent.

Quantitative Data for a Similar Reduction:

While a specific yield for the reduction of 1-isopropyl-2-nitronaphthalene is not available, the reduction of aromatic nitro compounds generally proceeds in high yields (often >90%) with these methods[3].

| Reagent System | Conditions | Typical Yield |

| H₂/Pd-C | Room temperature, 1-4 atm H₂ | High (>90%) |

| Sn/HCl | Reflux | High (>80%) |

| Fe/HCl | Reflux | High (>85%) |

Challenges and Future Directions

The synthesis of 1-isopropyl-2-aminonaphthalene presents two primary challenges: the selective synthesis of 1-isopropylnaphthalene and the regioselective nitration to obtain the 2-nitro isomer. Further research is required to develop more efficient and selective methods for these key steps to make this valuable compound more readily accessible for research and development. The exploration of shape-selective catalysts for the isopropylation step and a detailed study of the directing effects in the nitration of 1-alkylnaphthalenes could provide significant advancements.

Conclusion

This technical guide outlines a feasible synthetic pathway for 1-isopropyl-2-aminonaphthalene based on established organic chemistry principles and available literature. While the final reduction step is straightforward, the initial isopropylation and subsequent nitration require careful optimization to achieve the desired isomers in good yields. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of this and related naphthalene derivatives.

References

- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Buy 1,2-Bis(isopropyl)naphthalene | 38640-62-9 | >98% [smolecule.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Isopropyl-2-aminonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-2-aminonaphthalene is an alkyl-substituted derivative of 2-aminonaphthalene, a compound of significant historical and toxicological interest. While 2-aminonaphthalene was previously utilized in the synthesis of azo dyes, its potent carcinogenicity has led to a drastic reduction in its industrial use.[1][2][3] The introduction of an isopropyl group at the 1-position of the naphthalene ring is expected to modulate the physical, chemical, and biological properties of the parent amine. Understanding these properties is crucial for researchers in toxicology, medicinal chemistry, and material science who may encounter or synthesize this compound. This guide aims to provide a detailed technical overview of the predicted physical and chemical properties of 1-isopropyl-2-aminonaphthalene, alongside plausible experimental protocols and relevant biological considerations.

Physicochemical Properties

The physicochemical properties of 1-isopropyl-2-aminonaphthalene can be predicted by considering the properties of 2-aminonaphthalene and the influence of the isopropyl substituent. The addition of a nonpolar isopropyl group is expected to increase the molecular weight and lipophilicity, thereby affecting its melting point, boiling point, and solubility.

Predicted Physical Properties

The following table summarizes the known physical properties of 2-aminonaphthalene and provides predicted values for 1-isopropyl-2-aminonaphthalene.

| Property | 2-Aminonaphthalene | 1-Isopropyl-2-aminonaphthalene (Predicted) | Reference |

| IUPAC Name | Naphthalen-2-amine | 1-Isopropylnaphthalen-2-amine | [4] |

| Synonyms | 2-Naphthylamine, β-Naphthylamine | 1-Isopropyl-2-naphthalenamine | [2][4] |

| CAS Number | 91-59-8 | Not available | [5] |

| Molecular Formula | C₁₀H₉N | C₁₃H₁₅N | [4] |

| Molecular Weight | 143.19 g/mol | 185.28 g/mol | [4] |

| Appearance | White to reddish crystalline solid | Likely a solid or high-boiling liquid | [2] |

| Melting Point | 111-113 °C | Expected to be lower than 2-aminonaphthalene due to disruption of crystal packing | |

| Boiling Point | 306 °C | Expected to be higher than 2-aminonaphthalene due to increased molecular weight | |

| Solubility | Slightly soluble in hot water; soluble in ethanol, ether, and other organic solvents | Poorly soluble in water; soluble in nonpolar organic solvents | [1][2] |

| logP (Octanol/Water) | 2.3 | Expected to be > 2.3 | [4] |

Spectral Data

While specific spectral data for 1-isopropyl-2-aminonaphthalene is not available, the expected characteristics can be inferred.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, with splitting patterns influenced by the positions of the amino and isopropyl groups. Signals for the isopropyl group would include a septet for the CH proton and a doublet for the two CH₃ groups.

-

¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene ring and the three carbons of the isopropyl group.

-

IR Spectroscopy: The spectrum would exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic components.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 185. A prominent fragment would likely correspond to the loss of a methyl group (m/z = 170).

Chemical Properties and Reactivity

The chemical reactivity of 1-isopropyl-2-aminonaphthalene is dictated by the nucleophilic amino group and the electrophilic aromatic naphthalene ring.

-

Basicity: Like 2-aminonaphthalene, it is a weak base and will form salts with strong acids. The pKa is expected to be similar to that of 2-aminonaphthalene (pKa ≈ 3.92).[3]

-

N-Alkylation and N-Acylation: The primary amino group can readily undergo alkylation and acylation reactions.

-

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by the amino group. The position of substitution will be directed by both the amino and isopropyl groups.

-

Oxidation: Aromatic amines are susceptible to oxidation, and 2-aminonaphthalene is known to darken upon exposure to air.[3] 1-isopropyl-2-aminonaphthalene is expected to exhibit similar sensitivity.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be used in various coupling reactions to synthesize azo compounds.

Experimental Protocols

Proposed Synthesis of 1-Isopropyl-2-aminonaphthalene

A plausible synthetic route to 1-isopropyl-2-aminonaphthalene is the direct alkylation of 2-aminonaphthalene. However, controlling the selectivity for C-alkylation at the 1-position versus N-alkylation can be challenging. A more controlled synthesis would involve the amination of a pre-functionalized naphthalene derivative.

Method: Reductive Amination of 1-Isopropyl-2-naphthol

This method is analogous to the Bucherer reaction, a well-established method for the synthesis of 2-aminonaphthalene from 2-naphthol.[2][3]

Materials:

-

1-Isopropyl-2-naphthol

-

Ammonia (aqueous solution)

-

Sodium bisulfite

-

Autoclave

-

Solvent (e.g., water, ethanol)

-

Acid and base for pH adjustment and workup

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography setup for purification

Procedure:

-

A mixture of 1-isopropyl-2-naphthol, a concentrated aqueous solution of ammonia, and sodium bisulfite is placed in a high-pressure autoclave.

-

The autoclave is sealed and heated to a temperature typically in the range of 150-200 °C. The reaction is maintained at this temperature for several hours.

-

After cooling to room temperature, the autoclave is carefully opened in a well-ventilated fume hood.

-

The reaction mixture is transferred to a beaker, and the pH is adjusted to be basic to precipitate the product.

-

The crude product is collected by filtration or extracted with an organic solvent.

-

The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude 1-isopropyl-2-aminonaphthalene is purified by column chromatography or recrystallization.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 1-isopropyl-2-aminonaphthalene.

Biological Activity and Metabolism

The biological activity of 1-isopropyl-2-aminonaphthalene is of significant interest due to the known carcinogenicity of its parent compound, 2-aminonaphthalene.[2][3] 2-Naphthylamine is a procarcinogen that requires metabolic activation to exert its genotoxic effects.

Metabolic Activation of 2-Aminonaphthalene

The metabolic activation of 2-aminonaphthalene is a multi-step process primarily occurring in the liver and bladder.

-

N-hydroxylation: Cytochrome P450 enzymes in the liver catalyze the N-hydroxylation of 2-aminonaphthalene to form N-hydroxy-2-aminonaphthalene.

-

Conjugation: The N-hydroxy metabolite is then conjugated with glucuronic acid to form a water-soluble glucuronide conjugate, which is transported to the bladder via the bloodstream.

-

Deconjugation: In the acidic environment of the bladder, the enzyme β-glucuronidase can cleave the glucuronide, releasing the reactive N-hydroxy-2-aminonaphthalene.

-

DNA Adduct Formation: The N-hydroxy metabolite can form a reactive nitrenium ion that binds to DNA, leading to mutations and potentially initiating bladder cancer.[6]

Diagram of 2-Aminonaphthalene Metabolic Pathway:

Caption: Metabolic activation of 2-aminonaphthalene.

Predicted Influence of the Isopropyl Group

The presence of the isopropyl group at the 1-position is likely to influence the metabolism and biological activity of 1-isopropyl-2-aminonaphthalene in several ways:

-

Steric Hindrance: The bulky isopropyl group may sterically hinder the approach of cytochrome P450 enzymes to the amino group, potentially reducing the rate of N-hydroxylation and, consequently, its carcinogenic potential.

-

Lipophilicity: The increased lipophilicity may alter the compound's distribution in the body, potentially leading to accumulation in adipose tissue.

-

Alternative Metabolism: The isopropyl group itself could be a site for metabolic attack (e.g., hydroxylation), leading to alternative detoxification pathways.

Conclusion

While direct experimental data on 1-isopropyl-2-aminonaphthalene is limited, a comprehensive understanding of its physical and chemical properties can be inferred from the well-documented characteristics of 2-aminonaphthalene and related compounds. The addition of an isopropyl group is predicted to increase its molecular weight and lipophilicity while potentially reducing its carcinogenic potential through steric hindrance of metabolic activation. The proposed synthetic and metabolic pathways provide a framework for future experimental investigation of this compound. This technical guide serves as a valuable resource for researchers and professionals in drug development and chemical safety, highlighting the key properties and potential biological significance of 1-isopropyl-2-aminonaphthalene. Further experimental studies are warranted to validate these predictions and fully elucidate the profile of this molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

Spectroscopic Data and Analysis of Naphthalene, 1-isopropyl-2-amino-: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data for Naphthalene, 1-isopropyl-2-amino- (CAS No. 389104-54-5) is limited. This guide provides predicted spectroscopic characteristics based on the analysis of analogous compounds and general spectroscopic principles. The experimental protocols described are generalized procedures for organic compound analysis.

Introduction

Naphthalene, 1-isopropyl-2-amino-, with the molecular formula C₁₃H₁₅N, is a derivative of naphthalene. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science. This guide outlines the predicted spectroscopic data and provides standardized experimental protocols for its characterization using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Naphthalene, 1-isopropyl-2-amino-. These predictions are derived from the known spectral data of related compounds such as 1- and 2-aminonaphthalene, and various isopropyl-substituted aromatic compounds.

Table 1: Predicted Mass Spectrometry Data

| Feature | Predicted Value/Observation | Rationale and Notes |

| Molecular Ion (M⁺) | m/z 185.12 | Calculated for C₁₃H₁₅N. This should be the highest mass peak in the electron ionization (EI) mass spectrum. |

| M+1 Peak | m/z 186.12 | Due to the natural abundance of ¹³C. |

| Major Fragments | m/z 170 | [M-15]⁺, loss of a methyl group (CH₃) from the isopropyl moiety. |

| m/z 143 | [M-42]⁺, loss of propene (C₃H₆) via McLafferty rearrangement, or loss of the entire isopropyl group. | |

| m/z 128 | Naphthalene radical cation, from the loss of the amino and isopropyl groups. |

Rationale is based on typical fragmentation patterns of alkyl-substituted aromatic amines.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |

| ~ 1.3 - 1.4 | Doublet | 6H | -CH(CH₃ )₂ | The two methyl groups of the isopropyl are equivalent and are split by the adjacent methine proton. |

| ~ 3.2 - 3.4 | Septet | 1H | -C H(CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups. |

| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ | The amino protons often appear as a broad singlet and may exchange with D₂O. |

| ~ 7.1 - 7.9 | Multiplet | 6H | Aromatic Protons | The six protons on the naphthalene ring will appear as a complex multiplet in the aromatic region. |

Predictions are based on known chemical shifts for isopropyl groups on aromatic rings and for aminonaphthalenes.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |

| ~ 22 - 24 | -CH(C H₃)₂ | Methyl carbons of the isopropyl group. |

| ~ 28 - 32 | -C H(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~ 110 - 145 | Aromatic Carbons | Ten distinct signals are expected for the naphthalene ring carbons, with variations due to the substituents. The carbon bearing the amino group (C2) will be shifted upfield, while the carbon bearing the isopropyl group (C1) and the other substituted carbons will have distinct shifts. |

These are approximate ranges based on data for 2-isopropylnaphthalene and aminonaphthalenes.[2][3][4]

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale and Notes |

| 3300 - 3500 | Medium | N-H stretch | Characteristic of a primary amine, often appears as a doublet. |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretch | Typical for sp² C-H bonds in the naphthalene ring. |

| 2850 - 2970 | Medium-Strong | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds in the isopropyl group. |

| ~ 1620 | Medium | N-H bend | Scissoring vibration of the primary amine. |

| 1500 - 1600 | Medium-Strong | Aromatic C=C stretch | Characteristic skeletal vibrations of the naphthalene ring. |

| ~ 800 - 850 | Strong | C-H out-of-plane bend | Bending of aromatic C-H bonds, indicative of the substitution pattern. |

Based on characteristic IR absorption frequencies for primary amines and substituted naphthalenes.[5]

Table 5: Predicted UV-Vis Spectroscopic Data (Solvent: Ethanol or Hexane)

| λ_max (nm) | Molar Absorptivity (ε) | Transition | Rationale and Notes |

| ~ 230 - 250 | High | π → π | Corresponds to the electronic transitions within the naphthalene ring system. |

| ~ 280 - 340 | Moderate | π → π | The amino group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted naphthalene. |

The naphthalene chromophore with an amino auxochrome is expected to show these characteristic absorption bands.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like Naphthalene, 1-isopropyl-2-amino-.

3.1 Mass Spectrometry

-

Technique: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of the solid sample (microgram to milligram range) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment.[6]

-

Instrumentation: A high-resolution mass spectrometer is used.

-

Procedure:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

The resulting positively charged ions are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field in the mass analyzer.[7]

-

A detector counts the number of ions at each m/z value, generating the mass spectrum.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR

-

Sample Preparation:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to achieve a homogeneous magnetic field.

-

A series of radiofrequency pulses are applied to the sample to excite the nuclei.

-

The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum.

-

3.3 Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[11]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is placed on the crystal, and a pressure arm is applied to ensure good contact.

-

The infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface.

-

The detector measures the transmitted infrared radiation, and the instrument's software generates the absorbance or transmittance spectrum.[12]

-

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Technique: UV-Vis Absorption Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) at a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the optimal range (typically 0.1 to 1.0).[13]

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.[14]

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[15]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a novel or unknown compound.

References

- 1. 2-Naphthylamine(91-59-8) 1H NMR [m.chemicalbook.com]

- 2. 2-ISOPROPYLNAPHTHALENE(2027-17-0) 13C NMR spectrum [chemicalbook.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. 2-Naphthylamine(91-59-8) IR Spectrum [chemicalbook.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. amherst.edu [amherst.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide on the Solubility of 1-Isopropyl-2-aminonaphthalene and Its Parent Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available solubility data for 1-aminonaphthalene and 2-aminonaphthalene, the parent compounds of 1-isopropyl-2-aminonaphthalene. A diligent search of scientific literature and chemical databases did not yield any specific experimental solubility data for 1-isopropyl-2-aminonaphthalene. The information presented herein is intended to serve as a foundational guide, offering insights into the expected solubility characteristics of the target compound based on the properties of its structural analogs and theoretical principles.

Introduction

1-Isopropyl-2-aminonaphthalene is a substituted aromatic amine. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in research and drug development. Understanding the solubility profile of this compound is essential for processes such as reaction optimization, crystallization, and the development of analytical methods. This guide summarizes the available solubility data for the parent aminonaphthalenes and provides a theoretical framework for predicting the solubility of 1-isopropyl-2-aminonaphthalene. Furthermore, a general experimental protocol for determining solubility is provided to facilitate further research.

Theoretical Considerations: The Impact of the Isopropyl Group on Solubility

The introduction of an isopropyl group at the 1-position of the 2-aminonaphthalene core is expected to significantly influence its solubility profile. The primary effects are anticipated to be:

-

Increased Lipophilicity: The isopropyl group is a nonpolar, aliphatic substituent. Its addition to the naphthalene ring increases the overall lipophilicity (or hydrophobicity) of the molecule. This increased nonpolar character will likely lead to higher solubility in nonpolar organic solvents such as hexane, toluene, and diethyl ether.

-

Disruption of Crystal Lattice Energy: The bulky isopropyl group can disrupt the intermolecular packing in the solid state. This disruption may lead to a lower crystal lattice energy compared to the planar 2-aminonaphthalene. A lower lattice energy generally translates to easier dissolution and, therefore, higher solubility in a given solvent.

-

Steric Hindrance: The isopropyl group adjacent to the amino group may introduce steric hindrance, potentially affecting the hydrogen bonding capabilities of the amine. This could slightly decrease its solubility in polar protic solvents like alcohols compared to the unsubstituted parent amine, though the increased overall lipophilicity is likely to be the dominant factor in most organic solvents.

Based on these principles, it is reasonable to predict that 1-isopropyl-2-aminonaphthalene will exhibit greater solubility in a wide range of organic solvents compared to 2-aminonaphthalene.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for the parent compounds, 1-aminonaphthalene and 2-aminonaphthalene.

Table 1: Solubility of 1-Aminonaphthalene

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.17 g/100 g[1] | 20 |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble[1] | Not Specified |

| Ethanol | C₂H₅OH | Very Soluble[1] | Not Specified |

| Chloroform | CHCl₃ | Soluble[2] | Not Specified |

Table 2: Solubility of 2-Aminonaphthalene

| Solvent | Formula | Solubility | Temperature (°C) |

| Water | H₂O | <0.1 g/100 mL[3][4] | 22 |

| 0.189 mg/mL | 25 | ||

| Hot Water | H₂O | Soluble[3][4][5] | Not Specified |

| Ethanol | C₂H₅OH | Soluble[3][4][5][6] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble[3][4][5][6] | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble[6] | Not Specified |

| Benzene | C₆H₆ | Soluble[5] | Not Specified |

| Methanol | CH₃OH | Soluble in a 1 mg/mL solution with benzene[7] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble[5] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as 1-isopropyl-2-aminonaphthalene, in an organic solvent using the isothermal shake-flask method.

Objective:

To determine the equilibrium solubility of a solid compound in a specific organic solvent at a controlled temperature.

Materials:

-

The solid compound of interest (solute)

-

The desired organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is formed.

-

Pipette a known volume of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking water bath or incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of a suitable solvent in a volumetric flask.

-

Analyze the concentration of the solute in the diluted sample using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of the solute in the original saturated solution.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

A search of the current scientific literature did not reveal any established signaling pathways or specific biological activities associated with 1-isopropyl-2-aminonaphthalene. Aminonaphthalene derivatives are a broad class of compounds with diverse biological effects, and further research would be required to elucidate any potential interactions of this specific molecule with biological systems.

Conclusion

While experimental solubility data for 1-isopropyl-2-aminonaphthalene is not currently available, this guide provides a solid foundation for researchers by summarizing the solubility of its parent compounds and offering a theoretical basis for predicting its behavior. The addition of an isopropyl group is expected to increase its solubility in organic solvents. The provided experimental protocol offers a clear path for determining the precise solubility of this compound, which will be invaluable for its future application in scientific research and development.

References

- 1. 1-naphthylamine [chemister.ru]

- 2. chemiis.com [chemiis.com]

- 3. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Aminonaphthalene (unlabeled) 1 mg/mL in benzene - Cambridge Isotope Laboratories, ULM-9376-1.2 [isotope.com]

"literature review of 1-isopropyl-2-aminonaphthalene"

An In-depth Technical Guide to 1-isopropyl-2-aminonaphthalene

Abstract

1-isopropyl-2-aminonaphthalene, a derivative of the carcinogenic compound 2-naphthylamine[1][2], is a molecule of interest in medicinal chemistry due to the diverse biological activities exhibited by related aminonaphthalene structures. This document provides a comprehensive literature review of 1-isopropyl-2-aminonaphthalene, covering its synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities. Detailed experimental protocols for its synthesis and hypothetical biological assays are presented, alongside visualizations of synthetic workflows and potential signaling pathways to guide future research and development.

Introduction

Naphthalene derivatives form the core of numerous biologically active compounds, with applications ranging from anti-inflammatory agents to cytotoxic and antifungal therapies[3][4][5]. The introduction of an N-alkyl group to the 2-aminonaphthalene scaffold can significantly modulate its biological profile. This review focuses on the N-isopropyl derivative, 1-isopropyl-2-aminonaphthalene, a compound not extensively studied but holding potential for further investigation. 2-Naphthylamine itself is a known carcinogen, and its handling requires stringent safety protocols[1][2]. However, its derivatives continue to be explored for therapeutic applications[5][6].

Synthesis and Characterization

The most direct and widely used method for the synthesis of N-alkylated amines from primary amines and ketones is reductive amination[7][8][9][10]. This approach offers high selectivity and is often performed as a one-pot reaction under mild conditions[8].

Proposed Synthetic Route: Reductive Amination

1-isopropyl-2-aminonaphthalene can be synthesized via the reductive amination of 2-aminonaphthalene with acetone. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

Reaction Scheme:

2-Aminonaphthalene + Acetone → [Imine Intermediate] --(Reducing Agent)--> 1-isopropyl-2-aminonaphthalene

Experimental Protocol: Synthesis of 1-isopropyl-2-aminonaphthalene

-

Materials: 2-aminonaphthalene, acetone, methanol, sodium cyanoborohydride (NaBH₃CN), acetic acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 2-aminonaphthalene (1.0 eq) in methanol, add acetone (1.5 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-isopropyl-2-aminonaphthalene.

-

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for 1-isopropyl-2-aminonaphthalene, based on known data for 2-aminonaphthalene and other N-alkylated derivatives[2][11][12][13][14].

Table 1: Physicochemical Properties of 1-isopropyl-2-aminonaphthalene

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~ 60-65 °C |

| Boiling Point | > 300 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), sparingly soluble in water[15] |

| logP | ~ 3.5 |

Table 2: Predicted Spectroscopic Data for 1-isopropyl-2-aminonaphthalene

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.70 (m, 3H, Ar-H), 7.40-7.25 (m, 2H, Ar-H), 7.10 (d, 1H, J=8.4 Hz, Ar-H), 6.95 (s, 1H, Ar-H), 4.0 (br s, 1H, NH), 3.75 (sept, 1H, J=6.4 Hz, CH), 1.30 (d, 6H, J=6.4 Hz, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.0, 135.0, 129.0, 128.5, 127.8, 126.5, 125.0, 122.5, 118.0, 106.0, 48.0 (CH), 23.0 (2 x CH₃) |

| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1320 (C-N stretch) |

| Mass Spec (ESI-MS) | m/z 186.1283 [M+H]⁺ |

Potential Biological Activities and Signaling Pathways

Derivatives of aminonaphthalene have been reported to possess a range of biological activities, including:

-

Anti-inflammatory Activity: Some naphthalene derivatives have shown potent anti-inflammatory effects, comparable to standard drugs like phenylbutazone and naproxen[3].

-

Antifungal and Cytotoxic Activities: α-Naphthylamine derivatives have demonstrated activity against human cancer cell lines (MCF-7, H-460, and SF-268) and various pathogenic fungi[5].

-

Anxiolytic, Sedative, and Hypnotic Activities: Naphthalene-based quinoxaline derivatives have shown significant sedative and hypnotic activities in animal models[16].

Given these precedents, 1-isopropyl-2-aminonaphthalene is a candidate for screening in similar assays. A hypothetical mechanism of action could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, a common target for many therapeutic agents.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 1-isopropyl-2-aminonaphthalene acts as an antagonist to a hypothetical GPCR, leading to a downstream anti-inflammatory response.

Experimental Workflows

A structured workflow is essential for the efficient evaluation of novel compounds. The following diagram outlines a typical workflow from synthesis to initial biological screening.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials: 1-isopropyl-2-aminonaphthalene, Lipopolysaccharide (LPS), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent, ELISA kit for TNF-α.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of 1-isopropyl-2-aminonaphthalene for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.

-

Quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using an ELISA kit.

-

Determine the IC₅₀ value of 1-isopropyl-2-aminonaphthalene for the inhibition of NO and TNF-α production.

-

Structure-Activity Relationship (SAR) Logic

To guide further drug development, it is crucial to understand the structure-activity relationship (SAR). The following diagram illustrates a logical approach to exploring the SAR of the 2-aminonaphthalene scaffold.

Conclusion

While 1-isopropyl-2-aminonaphthalene is not a widely studied compound, this review provides a comprehensive guide for its synthesis, characterization, and potential biological evaluation based on the literature of related compounds. The proposed synthetic route via reductive amination is efficient and straightforward. The potential for this compound to exhibit anti-inflammatory, cytotoxic, or other biological activities warrants further investigation. The provided experimental protocols and workflows offer a clear path for researchers to explore the therapeutic potential of this and other N-alkylated 2-aminonaphthalene derivatives. It is imperative that all research involving derivatives of 2-naphthylamine be conducted with appropriate safety precautions due to the known carcinogenicity of the parent compound.

References

- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Naphthalenamine (CAS 91-59-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug – Oriental Journal of Chemistry [orientjchem.org]

Unraveling the Biological Potential of 1-Isopropyl-2-aminonaphthalene: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of various naphthylamine and naphthalene derivatives. However, specific research on the biological activities of 1-isopropyl-2-aminonaphthalene is notably limited. This guide, therefore, synthesizes available information on closely related N-alkylated aminonaphthalenes and broader naphthylamine derivatives to project the potential biological profile of 1-isopropyl-2-aminonaphthalene. The information presented herein is intended for research and informational purposes and should not be construed as an endorsement or validation of any specific biological activity for the title compound. All researchers are strongly advised to consult primary literature and conduct their own investigations. Of critical note is the established carcinogenicity of the parent compound, 2-naphthylamine, which necessitates rigorous safety and handling protocols in any research setting.

Introduction: The Naphthylamine Scaffold in Drug Discovery

Naphthylamine and its derivatives represent a class of aromatic amines that have garnered significant interest in medicinal chemistry. The rigid, bicyclic naphthalene core provides a versatile scaffold for the design of molecules with diverse pharmacological properties. Modifications at the amino group and on the naphthalene ring system have led to the development of compounds with a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3] The introduction of an isopropyl group at the 1-position of 2-aminonaphthalene introduces a bulky, lipophilic substituent that can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.

Potential Biological Activities

Based on the activities of structurally related compounds, 1-isopropyl-2-aminonaphthalene could potentially exhibit a range of biological effects.

Antimicrobial and Antifungal Activity

Derivatives of naphthylamine have shown promise as antimicrobial and antifungal agents. For instance, certain thiazolidinone derivatives of naphthylamine have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable to aminopenicillins.[3] The lipophilic nature of the isopropyl group in 1-isopropyl-2-aminonaphthalene might enhance its ability to penetrate microbial cell membranes, a key step in the mechanism of action for many antimicrobial agents.

Cytotoxic and Anticancer Potential

Various naphthylamine derivatives have been investigated for their cytotoxic effects against cancer cell lines. N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, for example, have shown activity against breast, non-small cell lung, and central nervous system human cancer cell lines.[1] The mechanism of cytotoxicity for such compounds can be multifaceted, potentially involving intercalation with DNA, inhibition of key enzymes like topoisomerases, or induction of apoptosis. The steric and electronic properties of the isopropyl group could modulate these interactions.

Anti-inflammatory Properties

Naphthalene derivatives have been explored for their anti-inflammatory potential.[2] The mechanism of action in this context often involves the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade. Further investigation would be required to determine if 1-isopropyl-2-aminonaphthalene possesses such activity.

Data Presentation: A Predictive Framework

Due to the absence of specific experimental data for 1-isopropyl-2-aminonaphthalene, the following tables are presented as a predictive framework based on published data for related naphthylamine derivatives. These tables are for illustrative purposes only and highlight the types of quantitative data that would be crucial for evaluating the biological potential of the title compound.

Table 1: Hypothetical Antimicrobial Activity of 1-Isopropyl-2-aminonaphthalene and Related Compounds (Illustrative)

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 1-Isopropyl-2-aminonaphthalene | Staphylococcus aureus | Data Not Available | - |

| 1-Isopropyl-2-aminonaphthalene | Escherichia coli | Data Not Available | - |

| Naphthylamine-Thiazolidinone Derivative A | Staphylococcus aureus | 12.5 | [3] |

| Naphthylamine-Thiazolidinone Derivative B | Bacillus subtilis | 25 | [3] |

| Aminopenicillin (Control) | Staphylococcus aureus | 8 | [3] |

Table 2: Hypothetical Cytotoxic Activity of 1-Isopropyl-2-aminonaphthalene and Related Compounds (Illustrative)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-Isopropyl-2-aminonaphthalene | MCF-7 (Breast Cancer) | Data Not Available | - |

| 1-Isopropyl-2-aminonaphthalene | A549 (Lung Cancer) | Data Not Available | - |

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amine C | MCF-7 | <10 µg/mL | [1] |

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amine D | H-460 (Lung Cancer) | <10 µg/mL | [1] |

| Doxorubicin (Control) | MCF-7 | 0.5 | - |

Experimental Protocols: A General Guide

The following are generalized experimental protocols that would be necessary to determine the biological activity of 1-isopropyl-2-aminonaphthalene.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of 1-isopropyl-2-aminonaphthalene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity Assessment

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of 1-isopropyl-2-aminonaphthalene (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

-

MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

As no specific signaling pathways for 1-isopropyl-2-aminonaphthalene have been elucidated, the following diagrams represent hypothetical workflows and logical relationships relevant to its potential biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of 1-isopropyl-2-aminonaphthalene.

References

- 1. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Naphthalene, 1-isopropyl-2-amino-

A comprehensive search for specific experimental protocols, quantitative biological data, and detailed signaling pathways for the compound "Naphthalene, 1-isopropyl-2-amino-" did not yield sufficient information to generate detailed application notes as requested.

While general information regarding naphthalene derivatives suggests potential applications in pharmaceuticals, material science, and agriculture, specific data for "Naphthalene, 1-isopropyl-2-amino-" is not publicly available in the searched scientific literature and patent databases.[1]

Information on structurally related compounds, such as 2-naphthylamine and 2-isopropylnaphthalene, is more readily available but cannot be directly extrapolated to the target compound. For instance, extensive research exists on the synthesis and carcinogenic properties of 2-naphthylamine.[2][3][4][5] Similarly, methods for the synthesis of 2-isopropylnaphthalene have been described.[6][7] However, these protocols are not directly applicable to the synthesis of "Naphthalene, 1-isopropyl-2-amino-".

Due to the absence of specific experimental data, it is not possible to provide the following as requested:

-

Detailed Application Notes: Specific uses and applications for this compound are not documented.

-

Quantitative Data Tables: No IC50 values, binding affinities, or other quantitative biological data were found.

-

Experimental Protocols: No detailed methodologies for synthesis or biological assays involving this specific compound could be located.

-

Signaling Pathway Diagrams: Without knowledge of its biological targets and mechanism of action, no relevant signaling pathways can be depicted.

Further research and original experimental work would be required to establish the properties and potential applications of "Naphthalene, 1-isopropyl-2-amino-". Researchers interested in this compound would need to develop and validate their own experimental protocols.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. researchgate.net [researchgate.net]

- 7. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Isopropyl-2-aminonaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-2-aminonaphthalene is a synthetically versatile building block with significant potential in organic synthesis, particularly in the development of chiral ligands for asymmetric catalysis and as a precursor for biologically active molecules. Its unique structural motif, combining the rigid naphthalene backbone with a secondary amine, makes it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. This document provides an overview of plausible synthetic routes to 1-isopropyl-2-aminonaphthalene and detailed protocols for its potential application in asymmetric synthesis, supported by illustrative data and reaction schemes.

Synthesis of 1-Isopropyl-2-aminonaphthalene

The synthesis of 1-isopropyl-2-aminonaphthalene can be approached through several strategic routes, leveraging well-established methodologies in organic chemistry. Below are two plausible and detailed experimental protocols for its preparation.

Protocol 1: Reductive Amination of 2-Acetonaphthone

This protocol involves the condensation of 2-acetonaphthone with isopropylamine to form an imine, which is subsequently reduced in situ to the target secondary amine.

Experimental Protocol:

-

Imine Formation and Reduction:

-

To a solution of 2-acetonaphthone (1.0 eq.) in methanol (0.5 M) is added isopropylamine (1.5 eq.).

-

The mixture is stirred at room temperature for 2 hours to facilitate imine formation.

-

The reaction vessel is then cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄) (2.0 eq.) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-2-aminonaphthalene.

-

Illustrative Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Acetonaphthone |

| Reagents | Isopropylamine, NaBH₄ |

| Solvent | Methanol |

| Temperature | 0 °C to RT |

| Reaction Time | 14 hours |

| Yield | ~85% |

Reaction Pathway: Reductive Amination

Protocol 2: N-Alkylation of 2-Naphthylamine

This protocol describes the direct alkylation of 2-naphthylamine with an isopropyl halide. This method is straightforward but may require optimization to control over-alkylation.

Experimental Protocol:

-

Alkylation Reaction:

-

In a round-bottom flask, 2-naphthylamine (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF) (0.4 M).

-

Potassium carbonate (K₂CO₃) (2.5 eq.) is added as a base.

-

2-Bromopropane (1.2 eq.) is added dropwise to the suspension.

-

The reaction mixture is heated to 80 °C and stirred for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the desired product.

-

Illustrative Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Naphthylamine |

| Reagents | 2-Bromopropane, K₂CO₃ |

| Solvent | DMF |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

| Yield | ~70% |

Reaction Pathway: N-Alkylation

Application in Asymmetric Synthesis: Chiral Ligand for Enantioselective Reduction

N-substituted aminonaphthalene derivatives are valuable precursors to chiral ligands for asymmetric catalysis.[1][2] 1-Isopropyl-2-aminonaphthalene can be envisioned as a scaffold for a bidentate ligand, for instance, by introducing a phosphine group at the 1-position. This hypothetical ligand could then be applied in metal-catalyzed asymmetric reactions.

Protocol: Synthesis of a Chiral Phosphine-Amine Ligand

This protocol outlines a plausible synthesis of a P,N-ligand from 1-isopropyl-2-aminonaphthalene.

Experimental Protocol:

-

Directed Ortho-Lithiation and Phosphinylation:

-

1-Isopropyl-2-aminonaphthalene (1.0 eq.) is dissolved in anhydrous diethyl ether (0.3 M) under an argon atmosphere.

-

The solution is cooled to -78 °C.

-

n-Butyllithium (2.2 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 4 hours.

-

The reaction is re-cooled to -78 °C, and chlorodiphenylphosphine (1.1 eq.) is added dropwise.

-

The reaction is slowly warmed to room temperature and stirred overnight.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by chromatography on deoxygenated silica gel to give the chiral phosphine-amine ligand.

-

Illustrative Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Isopropyl-2-aminonaphthalene |

| Reagents | n-Butyllithium, Chlorodiphenylphosphine |

| Solvent | Diethyl Ether |

| Temperature | -78 °C to RT |

| Reaction Time | 18 hours |

| Yield | ~65% |

Logical Workflow: Ligand Synthesis and Application

Application Protocol: Asymmetric Reduction of Acetophenone

The synthesized chiral P,N-ligand can be used in a rhodium-catalyzed asymmetric hydrosilylation of a prochiral ketone, such as acetophenone.

Experimental Protocol:

-

Catalyst Preparation:

-

In a Schlenk flask under argon, the chiral P,N-ligand (0.022 eq.) and [Rh(COD)Cl]₂ (0.01 eq.) are dissolved in anhydrous THF.

-

The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

-

Asymmetric Hydrosilylation:

-

Acetophenone (1.0 eq.) is added to the catalyst solution.

-

The mixture is cooled to 0 °C.

-

Diphenylsilane (1.5 eq.) is added dropwise.

-

The reaction is stirred at 0 °C for 24 hours.

-

-

Work-up and Analysis:

-

The reaction is quenched with 1 M HCl.

-

The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

-

The enantiomeric excess (e.e.) of the resulting 1-phenylethanol is determined by chiral HPLC analysis.

-

Illustrative Quantitative Data:

| Parameter | Value |

| Substrate | Acetophenone |

| Catalyst | [Rh]-Chiral P,N-Ligand Complex |

| Hydrosilylating Agent | Diphenylsilane |

| Temperature | 0 °C |

| Reaction Time | 24 hours |

| Conversion | >95% |

| Enantiomeric Excess (e.e.) | ~90% |

Conclusion

1-Isopropyl-2-aminonaphthalene represents a valuable, yet underexplored, building block in the field of organic synthesis. The protocols detailed herein provide plausible and efficient pathways for its synthesis and demonstrate its potential application as a precursor to chiral ligands for asymmetric catalysis. The modular nature of its synthesis allows for further derivatization, opening avenues for the development of novel catalysts and biologically active compounds. Researchers in academia and the pharmaceutical industry are encouraged to explore the utility of this versatile aminonaphthalene derivative in their synthetic endeavors.

References

Application Notes and Protocols for the Analytical Detection of 1-Isopropyl-2-aminonaphthalene

Introduction

1-Isopropyl-2-aminonaphthalene is an aromatic amine of interest in various fields, including chemical synthesis and drug development. Due to its structural similarity to known carcinogens such as 2-naphthylamine, sensitive and reliable analytical methods are crucial for its detection and quantification in different matrices.[1][2][3] This document provides detailed application notes and protocols for the analysis of 1-isopropyl-2-aminonaphthalene. While specific methods for this compound are not widely published, the following protocols are adapted from established and validated methods for structurally related aromatic amines, such as 1- and 2-naphthylamine. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

I. High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a versatile and widely used technique for the separation and quantification of aromatic amines.[4] The choice of detector depends on the required sensitivity and the sample matrix.

A. HPLC with Electrochemical Detection (HPLC-ED)

Electrochemical detection offers high sensitivity for electroactive compounds like aromatic amines.[5]

Quantitative Data for Structurally Similar Analytes (Naphthylamines)

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |

| 1,5-Diaminonaphthalene | HPLC-ED | 5.4 x 10⁻⁹ mol L⁻¹ | - | - | [5] |

| 2-Aminonaphthalene | HPLC-ED | 4.5 nM | - | 15.0 - 500.0 nM | [5] |

| Aminobiphenyls & Naphthylamines | HPLC-ED | 0.0078–0.027 µmol L⁻¹ | - | - | [5] |

Experimental Protocol: HPLC-ED

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Electrochemical detector with a glassy carbon working electrode.[5]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7). The exact ratio should be optimized for the best separation. A starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Electrochemical Detector Settings:

-

Working Electrode: Glassy Carbon Electrode.[5]

-

Reference Electrode: Ag/AgCl.

-

Auxiliary Electrode: Platinum.

-

Potential: The optimal potential should be determined by hydrodynamic voltammetry, but a starting potential of +0.8 V can be used.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Calibration:

-

Prepare a series of standard solutions of 1-isopropyl-2-aminonaphthalene in the mobile phase.

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

-

Experimental Workflow for HPLC-ED Analysis

Caption: Workflow for the detection of 1-isopropyl-2-aminonaphthalene using HPLC-ED.

B. HPLC with Fluorescence Detection (HPLC-FLD)

Fluorescence detection is highly sensitive and selective for fluorescent compounds. Aromatic amines often exhibit native fluorescence or can be derivatized to enhance their fluorescence.[6]

Quantitative Data for a Structurally Similar Analyte (N-phenyl-2-naphthylamine)

| Analyte | Method | Limit of Detection (LOD) | Reliable Quantitation Limit (RQL) | Standard Error | Reference |

| N-phenyl-2-naphthylamine | HPLC-FLD | 32.5 pg per injection | 27 ng/m³ | 5.3% | [6] |

Experimental Protocol: HPLC-FLD

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

Fluorescence detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): The optimal excitation wavelength should be determined experimentally. For N-phenyl-2-naphthylamine, an excitation wavelength of 300 nm is used.[6] A similar starting point can be used for 1-isopropyl-2-aminonaphthalene.

-

Emission Wavelength (λem): The optimal emission wavelength should also be determined experimentally.

-

-

Sample Preparation:

-

Extract the analyte from the sample matrix using a suitable solvent like methanol.[6]

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Calibration:

-

Prepare a series of standard solutions of 1-isopropyl-2-aminonaphthalene.

-

Inject the standards and create a calibration curve based on the peak area versus concentration.

-

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides excellent selectivity and sensitivity.

Quantitative Data for a Structurally Similar Analyte (Isopropyl p-toluenesulfonate via HPLC, for reference)

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |

| Isopropyl p-toluenesulfonate | HPLC-DAD | 0.96 µg/g | 2.91 µg/g | 90.2 - 102.1% | [7] |

Experimental Protocol: GC-MS

-

Instrumentation:

-

Gas chromatograph with a suitable injection port (e.g., split/splitless).

-

Mass spectrometer detector (e.g., quadrupole).

-

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injection Mode: Splitless.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-300.

-

Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

-

-

Sample Preparation:

-

Extract the analyte using a suitable organic solvent (e.g., dichloromethane or hexane).

-

Concentrate the extract if necessary.

-

Derivatization (e.g., with pentafluoropropionic anhydride) can be employed to improve volatility and chromatographic performance.[8]

-

-

Calibration:

-

Prepare standard solutions of 1-isopropyl-2-aminonaphthalene in the extraction solvent.

-

Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

-

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the detection of 1-isopropyl-2-aminonaphthalene using GC-MS.

III. Method Validation

All analytical methods should be validated according to the International Conference on Harmonisation (ICH) guidelines or equivalent standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Concluding Remarks

The analytical methods described provide a strong foundation for the detection and quantification of 1-isopropyl-2-aminonaphthalene. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is essential to perform a thorough method development and validation for the specific application to ensure reliable and accurate results. The provided protocols, adapted from methods for structurally similar aromatic amines, offer a robust starting point for this process.

References

- 1. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. osha.gov [osha.gov]

- 7. oatext.com [oatext.com]

- 8. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

"HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis"

An High-Performance Liquid Chromatography (HPLC) method for the analysis of Naphthalene, 1-isopropyl-2-amino-, a key intermediate in various synthetic processes, is detailed in this application note. Due to the absence of a standardized, published method for this specific analyte, this document provides a comprehensive protocol developed based on established methods for structurally similar compounds, including other naphthalene and amino derivatives. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Principle and Applicability